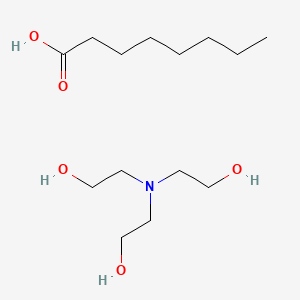

Octanoic acid triethanolamine salt

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

22919-56-8 |

|---|---|

Molecular Formula |

C14H31NO5 |

Molecular Weight |

293.4 g/mol |

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;octanoic acid |

InChI |

InChI=1S/C8H16O2.C6H15NO3/c1-2-3-4-5-6-7-8(9)10;8-4-1-7(2-5-9)3-6-10/h2-7H2,1H3,(H,9,10);8-10H,1-6H2 |

InChI Key |

FMBWBTOMBLRYPD-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(=O)O.C(CO)N(CCO)CCO |

Canonical SMILES |

CCCCCCCC(=O)O.C(CO)N(CCO)CCO |

Other CAS No. |

22919-56-8 101969-72-6 |

physical_description |

Liquid |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Synthesis of Octanoic Acid Triethanolamine Salt

This guide provides a comprehensive overview of the laboratory-scale synthesis of octanoic acid triethanolamine salt, a versatile ionic liquid and surfactant. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It details the chemical principles, experimental procedures, and analytical characterization of this compound.

Introduction

This compound is an ionic compound formed from the neutralization reaction between octanoic acid, a medium-chain fatty acid, and triethanolamine, a tertiary amine and triol.[1] This salt possesses amphiphilic properties, with the octanoate moiety acting as the hydrophobic tail and the protonated triethanolamine head providing hydrophilicity. These characteristics make it an effective surfactant, emulsifier, and pH buffer, with applications in cosmetics, personal care products, industrial coatings, and potentially in drug delivery systems as a solubilizing agent.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of the reactants and the final product is presented in Table 1.

Table 1: Physicochemical Properties of Reactants and Product [1][4][5][6]

| Property | Octanoic Acid | Triethanolamine | This compound |

| Appearance | Colorless to light yellow oily liquid[4] | Colorless, viscous liquid[6] | Colorless or pale yellow liquid[1][2] |

| Molecular Formula | C₈H₁₆O₂ | C₆H₁₅NO₃ | C₁₄H₃₁NO₅ |

| Molecular Weight | 144.21 g/mol [1] | 149.19 g/mol [1] | 293.40 g/mol [1] |

| Boiling Point | 239.7 °C | 335.4 °C[5] | Not readily available (decomposes at high temp.) |

| Melting Point | 16.7 °C | 20.5 °C[5] | Not readily available |

| Density | 0.910 g/cm³ at 25 °C | 1.124 g/cm³ at 20 °C[5] | Not readily available |

| Solubility | Very slightly soluble in water; soluble in organic solvents[4] | Miscible with water, ethanol, and acetone[5] | Soluble in water and many organic solvents[1][2] |

Synthesis of this compound

The synthesis of this compound is a straightforward acid-base neutralization reaction. The proton from the carboxylic acid group of octanoic acid is transferred to the nitrogen atom of triethanolamine, forming the triethanolammonium cation and the octanoate anion.

Chemical Reaction

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol describes a typical laboratory-scale synthesis of this compound.

Materials:

-

Octanoic acid (≥99% purity)

-

Triethanolamine (≥99% purity)

-

Anhydrous ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Condenser

-

Rotary evaporator

Procedure:

-

Reactant Preparation: In a clean, dry round-bottom flask, dissolve one molar equivalent of octanoic acid in a suitable volume of anhydrous ethanol.

-

Reaction Setup: Place the flask in a heating mantle on a magnetic stirrer. Equip the flask with a condenser.

-

Addition of Triethanolamine: While stirring, add one molar equivalent of triethanolamine to the octanoic acid solution. An exothermic reaction may be observed.

-

Reaction Conditions: Heat the reaction mixture to 60°C and maintain this temperature for 4 hours with continuous stirring.

-

Solvent Removal: After the reaction is complete, remove the anhydrous ethanol using a rotary evaporator under reduced pressure.

-

Product Isolation: The remaining liquid is the this compound. For higher purity, further purification steps such as vacuum distillation can be employed, though for many applications, the crude product is sufficient.

Reaction Parameters and Expected Outcomes

While specific, comparative data is scarce in publicly available literature, the following table summarizes the expected influence of key reaction parameters on the synthesis.

Table 2: Influence of Reaction Parameters on Synthesis

| Parameter | Condition | Expected Outcome on Yield and Purity | Notes |

| Molar Ratio (Octanoic Acid:Triethanolamine) | 1:1 | Optimal for complete salt formation and high purity.[1] | An excess of either reactant will result in impurities in the final product. |

| Solvent | Anhydrous Ethanol | Facilitates mixing and heat transfer, leading to a more controlled reaction. | The use of a non-anhydrous solvent may introduce water, which could potentially be an impurity. |

| Temperature | 60°C | Provides sufficient energy for the reaction to proceed to completion in a reasonable timeframe. | Higher temperatures could potentially lead to side reactions or degradation, though specific data is limited. |

| Reaction Time | 4 hours | Generally sufficient for the reaction to reach completion at the specified temperature. | Reaction progress can be monitored by FT-IR to determine the optimal time. |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound in a laboratory setting.

Caption: General laboratory workflow for the synthesis of this compound.

Analytical Characterization

To confirm the synthesis of this compound and assess its purity, several analytical techniques are employed.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for monitoring the reaction. The formation of the salt is confirmed by the disappearance of the broad O-H stretching vibration of the carboxylic acid in octanoic acid (typically around 2500-3300 cm⁻¹) and the appearance of characteristic absorption bands for the carboxylate anion (COO⁻) and the protonated amine (N-H⁺).[1]

Table 3: Key FT-IR Absorption Bands [1]

| Functional Group | Wavenumber (cm⁻¹) | Description |

| Carboxylic Acid O-H | ~2500-3300 | Broad band, disappears upon salt formation. |

| Carboxylate (asymmetric) | ~1560 | Strong absorption, indicates salt formation. |

| Carboxylate (symmetric) | ~1405 | Strong absorption, indicates salt formation. |

| N-H⁺ Stretch | ~2800-3000 | Broad band, often overlaps with C-H stretches. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can confirm the structure of the salt and assess its purity. The protonation of the nitrogen in triethanolamine and the deprotonation of the carboxylic acid lead to characteristic shifts in the NMR spectra compared to the starting materials. The absence of signals corresponding to free octanoic acid and triethanolamine indicates a high purity of the final product.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used to quantify the purity of the this compound and to detect any residual starting materials. For the analysis of the triethanolamine component, a strong cation exchange column can be utilized.[1] The octanoate component can be analyzed using reversed-phase chromatography.

Mechanism of Action as a Surfactant: Micelle Formation

As an ionic surfactant, this compound self-assembles into micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). This process is driven by the hydrophobic effect, where the hydrophobic octanoate tails are sequestered from water in the core of the micelle, while the hydrophilic triethanolammonium heads remain in contact with the aqueous environment.[3][7][8][9]

Caption: Logical diagram of micelle formation by this compound.

Conclusion

The synthesis of this compound is a reproducible and straightforward process suitable for laboratory-scale preparation. This technical guide provides the essential information for its synthesis, characterization, and understanding of its fundamental properties as a surfactant. The detailed protocols and analytical data serve as a valuable resource for researchers and professionals working with this versatile compound.

References

- 1. This compound | 22919-56-8 | Benchchem [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. studysmarter.co.uk [studysmarter.co.uk]

- 4. Octanoic Acid | C8H16O2 | CID 379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. publications.iarc.who.int [publications.iarc.who.int]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of the mixed surfactant micelle formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Micelle - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of Triethanolamine Octanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethanolamine octanoate (CAS RN: 22919-56-8) is an organic salt formed from the neutralization reaction between the fatty acid, octanoic acid, and the tertiary amine, triethanolamine. This compound finds utility in various industrial and pharmaceutical applications, primarily as an emulsifier, surfactant, and pH adjusting agent.[1] Its amphiphilic nature, possessing both a hydrophobic alkyl chain from octanoic acid and a hydrophilic polar head from triethanolamine, allows it to stabilize oil-in-water and water-in-oil emulsions. In pharmaceutical formulations, triethanolamine and its salts are used as excipients to solubilize active ingredients, enhancing their absorption and bioavailability.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of triethanolamine octanoate, its constituent molecules, and relevant experimental methodologies.

Chemical and Physical Properties

The physicochemical properties of triethanolamine octanoate are crucial for its application in various formulations. A summary of its known properties, along with those of its parent compounds, octanoic acid and triethanolamine, is presented below.

General Properties

| Property | Triethanolamine Octanoate | Octanoic Acid | Triethanolamine |

| Synonyms | Caprylic acid triethanolamine salt | Caprylic acid | Trolamine, 2,2',2''-Nitrilotriethanol |

| CAS Number | 22919-56-8 | 124-07-2 | 102-71-6 |

| Molecular Formula | C₁₄H₃₁NO₅[3] | C₈H₁₆O₂ | C₆H₁₅NO₃[4] |

| Molecular Weight | 293.40 g/mol [3] | 144.21 g/mol | 149.19 g/mol [4] |

| Appearance | Colorless or pale yellow liquid[3] | Oily liquid | Colorless, viscous liquid[4] |

Physicochemical Data

Quantitative data for some of the key physicochemical parameters of triethanolamine octanoate are limited. The table below summarizes available data, with values for the parent compounds provided for context.

| Property | Triethanolamine Octanoate | Octanoic Acid | Triethanolamine |

| Melting Point | Data not available | 16.7 °C | 21.6 °C[4] |

| Boiling Point | 239.3 °C at 760 mmHg* | 239.7 °C | 335.4 °C (decomposes)[4] |

| pKa | Data not available | ~4.89 | 7.74[5] |

| logP | 0.088 (at 20°C)[6] | 3.05 | -0.988[5] |

| Water Solubility | 1000 g/L (at 20°C)[6] | 0.68 g/L | Miscible[4] |

*Note: This boiling point is from a single supplier and may be a predicted value.

Synthesis

Triethanolamine octanoate is synthesized through a straightforward acid-base neutralization reaction.

Caption: Synthesis of Triethanolamine Octanoate.

The reaction involves the protonation of the nitrogen atom of triethanolamine by the carboxylic acid group of octanoic acid.

Experimental Protocols

Determination of pKa

The pKa of a substance is a measure of its acid strength. For a salt like triethanolamine octanoate, the relevant pKa would be that of the triethanolammonium ion.

Methodology: Potentiometric Titration

-

Preparation of the Sample Solution: A known concentration of triethanolamine octanoate is dissolved in deionized water.

-

Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is continuously stirred.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Caption: Workflow for pKa Determination.

Determination of logP

The partition coefficient (logP) is a measure of a compound's lipophilicity and is critical for predicting its pharmacokinetic properties.

Methodology: Shake-Flask Method

-

System Preparation: A biphasic system of n-octanol and water (or a suitable buffer) is prepared and mutually saturated.

-

Sample Addition: A known amount of triethanolamine octanoate is added to the biphasic system.

-

Equilibration: The mixture is shaken vigorously to allow for the partitioning of the solute between the two phases and then allowed to separate.

-

Concentration Measurement: The concentration of the solute in both the n-octanol and aqueous phases is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Caption: Workflow for logP Determination.

Determination of Solubility

Solubility is a fundamental property that influences the formulation and delivery of a drug substance.

Methodology: Equilibrium Solubility Method

-

Sample Preparation: An excess amount of triethanolamine octanoate is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Concentration Measurement: The concentration of the solute in the clear, saturated solution is determined using a validated analytical method (e.g., HPLC, gravimetric analysis).

Spectral Properties

While specific spectra for triethanolamine octanoate are not widely published, the expected spectral characteristics can be inferred from its structure and the known spectra of its components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would be expected to show signals corresponding to the protons of the octanoate alkyl chain and the protons of the triethanolamine backbone. The protons on the carbons adjacent to the positively charged nitrogen in the triethanolammonium cation would likely be deshielded and appear at a higher chemical shift compared to those in neutral triethanolamine.

-

¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon of the octanoate and the carbons of the alkyl chain, as well as the carbons of the triethanolamine moiety.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to exhibit characteristic absorption bands:

-

A strong, broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups of the triethanolamine cation.

-

C-H stretching vibrations in the 2850-3000 cm⁻¹ region from the alkyl chains.

-

A strong absorption band around 1550-1610 cm⁻¹ due to the asymmetric stretching of the carboxylate group (COO⁻) of the octanoate anion.

-

A weaker symmetric stretching band for the carboxylate group around 1400-1450 cm⁻¹.

-

C-N stretching vibrations in the 1000-1250 cm⁻¹ region.

Applications in Drug Development

Triethanolamine and its salts, including the octanoate, are primarily used in pharmaceutical formulations as excipients. Their functions include:

-

Emulsifying Agent: Stabilizing emulsions in creams, lotions, and other topical formulations.

-

Solubilizing Agent: Increasing the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).[1]

-

pH Adjuster/Buffering Agent: Maintaining the desired pH of a formulation to ensure API stability and compatibility with biological systems.[1]

The combination of triethanolamine with fatty acids like octanoic acid can enhance the skin penetration of certain drugs.[1]

Safety and Toxicology

Specific toxicological data for triethanolamine octanoate is limited. However, the safety profile of triethanolamine has been studied more extensively.

-

Irritation: Triethanolamine can be a mild skin and eye irritant, with the potential for irritation increasing with concentration.[7]

-

Sensitization: While some cases of allergic contact dermatitis to triethanolamine have been reported, the overall risk of sensitization appears to be low.[8]

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified triethanolamine as "not classifiable as to its carcinogenicity to humans" (Group 3), indicating inadequate evidence in humans and experimental animals.[9]

-

N-Nitrosamine Formation: A significant safety concern is the potential for triethanolamine to react with nitrosating agents to form N-nitrosodiethanolamine, a suspected carcinogen. Therefore, triethanolamine-containing products should not be formulated with N-nitrosating agents.[4][7]

Conclusion

Triethanolamine octanoate is a versatile excipient with valuable emulsifying, solubilizing, and pH-adjusting properties. While a complete physicochemical profile is not yet publicly available, this guide summarizes the current knowledge and provides a framework for its characterization. For drug development professionals, understanding these properties is essential for formulating stable, effective, and safe drug products. Further research to fully characterize the physicochemical and toxicological properties of triethanolamine octanoate is warranted to expand its application in pharmaceutical sciences.

References

- 1. What is Triethanolamine used for in pharmaceuticals and skin care products?_Chemicalbook [chemicalbook.com]

- 2. diplomatacomercial.com [diplomatacomercial.com]

- 3. researchgate.net [researchgate.net]

- 4. Triethanolamine | C6H15NO3 | CID 7618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. thetoxicfreefoundation.com [thetoxicfreefoundation.com]

- 6. files.dep.state.pa.us [files.dep.state.pa.us]

- 7. pamperurselfgreen.com [pamperurselfgreen.com]

- 8. Skin sensitizing properties of the ethanolamines mono-, di-, and triethanolamine. Data analysis of a multicentre surveillance network (IVDK) and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

mechanism of formation of octanoic acid triethanolamine salt

An In-depth Technical Guide on the Mechanism of Formation of Octanoic Acid Triethanolamine Salt

Executive Summary

This technical guide provides a comprehensive overview of the formation mechanism, physicochemical properties, and analytical characterization of this compound. The formation is a classic acid-base neutralization reaction involving proton transfer from the carboxylic acid (octanoic acid) to the tertiary amine (triethanolamine). This guide details the core chemical principles, presents key quantitative data in tabular format, outlines detailed experimental protocols for synthesis and analysis, and provides visual diagrams to illustrate the reaction pathway and experimental workflow. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who require a detailed understanding of this amine salt.

Core Mechanism of Formation

The formation of this compound is an exothermic acid-base neutralization reaction.[1] The core of the mechanism involves the transfer of a proton (H⁺) from the acidic carboxylic acid group (-COOH) of octanoic acid to the basic tertiary nitrogen atom of triethanolamine (N(CH₂CH₂OH)₃).

This proton transfer results in the formation of two ionic species: the octanoate anion [CH₃(CH₂)₆COO]⁻ and the triethanolammonium cation [HN⁺(CH₂CH₂OH)₃].[1] These oppositely charged ions are held together by electrostatic attraction, forming the salt. For complete conversion and to ensure no residual reactants remain, a 1:1 molar ratio between the octanoic acid and triethanolamine is crucial.[1]

The overall reaction can be represented as:

C₇H₁₅COOH + N(CH₂CH₂OH)₃ → [C₇H₁₅COO]⁻[HN(CH₂CH₂OH)₃]⁺

Caption: Proton transfer mechanism in the formation of this compound.

Data Presentation

The physicochemical properties of the reactants and the resulting salt are summarized below.

Table 1: Physicochemical Properties of Reactants and Product

| Property | Octanoic Acid | Triethanolamine | This compound |

| Synonyms | Caprylic Acid, n-Octanoic Acid[2][3] | Trolamine, TEOA[4] | Triethanolammonium Octanoate |

| Molecular Formula | C₈H₁₆O₂[1][2] | C₆H₁₅NO₃[1][5] | C₁₄H₃₁NO₅[1] |

| Molecular Weight ( g/mol ) | 144.21[1] | 149.19[1][6] | 293.40[1] |

| Appearance | Colorless to light yellow oily liquid[2] | Colorless, viscous liquid[4][6] | Colorless or pale yellow liquid[1] |

| Boiling Point (°C) | 239.7 | 335.4 (decomposes)[6][7] | Not available |

| Melting Point (°C) | 16.7 | 21.6[6] | Not available |

| Solubility | Slightly soluble in water; soluble in organic solvents | Miscible with water and alcohols[4][7] | Soluble in water and many organic solvents[1] |

| pKa | ~4.89 | 7.74 (for the conjugate acid)[4] | Not applicable |

Table 2: Characteristic FT-IR Absorption Bands for Reaction Monitoring

Vibrational spectroscopy is a primary tool for confirming the salt's formation by observing the disappearance of reactant peaks and the appearance of product peaks.[1]

| Wavenumber (cm⁻¹) | Functional Group / Vibration | Observation |

| 2500-3300 | O-H stretch (Carboxylic Acid Dimer) | Broad band present in Octanoic Acid; diminishes or disappears upon salt formation.[1] |

| ~1710 | C=O stretch (Carboxylic Acid) | Sharp peak present in Octanoic Acid; disappears upon conversion to carboxylate. |

| 1550-1610 | COO⁻ stretch (Asymmetric) | Appears in the product, confirming carboxylate anion formation.[1] |

| 1300-1420 | COO⁻ stretch (Symmetric) | Appears in the product, confirming carboxylate anion formation.[1] |

| 3200-3500 | O-H stretch (Alcohol) | Present in Triethanolamine and the final product. |

| 2200-2800 | N⁺-H stretch (Ammonium ion) | Broad bands appear in the product, confirming protonation of the amine. |

Experimental Protocols

The synthesis and characterization of this compound follow standard laboratory procedures for acid-base reactions and spectroscopic analysis.

Synthesis Protocol

-

Reactant Calculation : Calculate the required mass of octanoic acid and triethanolamine to achieve a 1:1 molar ratio.

-

Mixing : In a suitable reaction vessel, add the pre-weighed octanoic acid.

-

Reaction : While stirring, slowly add the triethanolamine to the octanoic acid. The reaction is exothermic, and cooling may be applied to control the temperature, especially for larger scales.[1]

-

Completion : Continue stirring for a set period (e.g., 30-60 minutes) at room temperature to ensure the reaction goes to completion. The absence of a solid phase (if starting with solid octanoic acid at low temps) and a clear, homogenous liquid indicates product formation.

-

Purity : The resulting product is generally used directly, as the 1:1 stoichiometry ensures high purity.[1] Further purification is typically not necessary if high-purity starting materials are used.

Characterization Protocols

-

Sample Preparation : Place a drop of the liquid sample (octanoic acid, triethanolamine, or the final salt) directly onto the ATR crystal or between two KBr/NaCl plates to create a thin liquid film.

-

Data Acquisition : Collect the infrared spectrum over a range of 4000-400 cm⁻¹.

-

Analysis : Analyze the resulting spectrum for key changes. Confirm the disappearance of the broad O-H stretch (2500-3300 cm⁻¹) and the C=O stretch (~1710 cm⁻¹) from octanoic acid. Verify the appearance of the strong asymmetric carboxylate (COO⁻) stretch around 1550-1610 cm⁻¹ and the protonated amine (N⁺-H) bands, confirming the formation of the salt.[1]

-

Sample Preparation : Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O).

-

Data Acquisition : Acquire ¹H and ¹³C NMR spectra.

-

Analysis : Compare the spectra of the product to the reactants. Look for characteristic shifts in the signals corresponding to the protons and carbons near the carboxylic acid and amine groups. Protonation of the nitrogen in triethanolamine and deprotonation of the carboxylic acid lead to distinct changes in their respective chemical environments and shifts.[1]

-

Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent for electrospray ionization (ESI).

-

Data Acquisition : Acquire mass spectra in both positive and negative ion modes.

-

Analysis : In positive ion mode, confirm the presence of the triethanolammonium cation with a mass-to-charge ratio (m/z) corresponding to [HN(CH₂CH₂OH)₃]⁺. In negative ion mode, confirm the presence of the octanoate anion [CH₃(CH₂)₆COO]⁻ at m/z 143.1.[1] The detection of both ions provides definitive evidence of the salt's ionic nature.

Caption: Experimental workflow for the synthesis and characterization of the salt.

References

- 1. This compound | 22919-56-8 | Benchchem [benchchem.com]

- 2. Octanoic Acid | C8H16O2 | CID 379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Caprylic acid - Wikipedia [en.wikipedia.org]

- 4. Triethanolamine - Wikipedia [en.wikipedia.org]

- 5. scribd.com [scribd.com]

- 6. Triethanolamine | C6H15NO3 | CID 7618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. publications.iarc.who.int [publications.iarc.who.int]

An In-depth Technical Guide to the Reaction Stoichiometry of Octanoic Acid and Triethanolamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between octanoic acid and triethanolamine, focusing on the reaction stoichiometry, experimental protocols, and quantitative analysis. This reaction is a cornerstone in the synthesis of surfactants, emulsifiers, and other specialty chemicals with applications across various industries, including pharmaceuticals and personal care products.

Reaction Stoichiometry and Mechanism

The reaction between octanoic acid, a medium-chain fatty acid, and triethanolamine (TEA), a tertiary amine and a triol, is primarily an esterification process. The carboxylic acid group of octanoic acid reacts with one or more of the hydroxyl groups of triethanolamine to form ester linkages, with the concomitant release of water.

The stoichiometry of the reaction is not fixed to a single molar ratio. Instead, it is highly dependent on the desired product distribution. The reaction can yield a mixture of mono-, di-, and tri-esters of triethanolamine. The molar ratio of octanoic acid to triethanolamine is the primary determinant of the final product composition.

-

1:1 Molar Ratio (Octanoic Acid: Triethanolamine): Favors the formation of triethanolamine mono-octanoate.

-

2:1 Molar Ratio (Octanoic Acid: Triethanolamine): Favors the formation of triethanolamine di-octanoate.

-

3:1 Molar Ratio (Octanoic Acid: Triethanolamine): Favors the formation of triethanolamine tri-octanoate.

It is important to note that the reaction is thermodynamically controlled, resulting in a mixture of these esters. To achieve a high yield of a specific ester, the reaction conditions, including temperature, pressure, and the use of a catalyst, must be carefully controlled.

The general chemical equations for the formation of the mono-, di-, and tri-esters are as follows:

Formation of Triethanolamine Mono-octanoate: C₇H₁₅COOH + N(CH₂CH₂OH)₃ → C₇H₁₅COOCH₂CH₂N(CH₂CH₂OH)₂ + H₂O

Formation of Triethanolamine Di-octanoate: 2 C₇H₁₅COOH + N(CH₂CH₂OH)₃ → (C₇H₁₅COOCH₂CH₂)₂NCH₂CH₂OH + 2 H₂O

Formation of Triethanolamine Tri-octanoate: 3 C₇H₁₅COOH + N(CH₂CH₂OH)₃ → N(CH₂CH₂OOCC₇H₁₅)₃ + 3 H₂O

dot

Caption: Reaction pathway for the esterification of octanoic acid with triethanolamine.

Quantitative Data Summary

The following tables summarize quantitative data derived from studies on the esterification of fatty acids with triethanolamine. While specific data for octanoic acid is limited, the data for similar fatty acids like stearic and oleic acid provide valuable insights into the reaction parameters.

Table 1: Effect of Molar Ratio on Product Distribution (Hypothetical Data Based on Similar Reactions)

| Molar Ratio (Fatty Acid:TEA) | Mono-ester (%) | Di-ester (%) | Tri-ester (%) |

| 1:1 | 65 | 25 | 10 |

| 1.5:1 | 30 | 55 | 15 |

| 2:1 | 15 | 70 | 15 |

| 2.5:1 | 10 | 60 | 30 |

| 3:1 | 5 | 35 | 60 |

Table 2: Influence of Reaction Conditions on Fatty Acid Conversion

| Fatty Acid | Molar Ratio (Acid:TEA) | Catalyst | Temperature (°C) | Pressure | Reaction Time (h) | Conversion (%) |

| Stearic Acid | 2:1 | Acid Catalyst | 190 | Atmospheric | 5 | >95 |

| Tallow Fatty Acids | Not Specified | None | 140 | 2.6 kPa | 4 | >90 |

| Palm Fatty Acid | 1.2:1 to 2.2:1 | Hypophosphorous Acid | 160 | 40 mbar | 4 | >95 |

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and analysis of triethanolamine octanoate esters.

Synthesis of Triethanolamine Octanoate Esters

This protocol is a generalized procedure based on the esterification of similar fatty acids with triethanolamine.

Materials:

-

Octanoic acid (≥98%)

-

Triethanolamine (≥99%)

-

Hypophosphorous acid (50 wt. % in water) or other suitable acid catalyst

-

Nitrogen gas (high purity)

-

Round-bottom flask (three-necked)

-

Heating mantle with magnetic stirrer

-

Condenser

-

Thermometer

-

Vacuum pump

Procedure:

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a condenser connected to a vacuum line, add the desired molar amounts of octanoic acid and triethanolamine.

-

Add the acid catalyst (e.g., 0.1-0.5% by weight of the total reactants).

-

Begin stirring the mixture and start a slow purge of nitrogen gas to maintain an inert atmosphere.

-

Gradually heat the reaction mixture to the desired temperature (typically 140-190°C).

-

Once the target temperature is reached, slowly apply vacuum to remove the water formed during the esterification.

-

Monitor the reaction progress by taking small aliquots periodically and determining the acid value. The reaction is considered complete when the acid value falls below a predetermined level (e.g., < 5 mg KOH/g).

-

Once the reaction is complete, cool the mixture to room temperature under a nitrogen atmosphere.

-

The crude product can be used as is or purified further if necessary.

dot

Caption: General experimental workflow for the synthesis of triethanolamine octanoate.

Analysis of Triethanolamine Esters by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the separation and quantification of mono-, di-, and tri-esters of triethanolamine.

Instrumentation and Conditions:

-

HPLC System: With a UV or Evaporative Light Scattering Detector (ELSD).

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water. The exact gradient will need to be optimized for the specific separation.

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Column Temperature: Ambient or slightly elevated (e.g., 30-40°C).

-

Detector Wavelength (for UV): Low UV wavelength (e.g., 205-215 nm) as the esters lack a strong chromophore.

Procedure:

-

Standard Preparation: Prepare standard solutions of purified mono-, di-, and tri-octanoate esters of triethanolamine in a suitable solvent (e.g., mobile phase).

-

Sample Preparation: Dilute a known amount of the reaction mixture in the same solvent used for the standards. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and the sample onto the HPLC system.

-

Quantification: Identify the peaks corresponding to the mono-, di-, and tri-esters based on the retention times of the standards. Quantify the amount of each ester using the peak areas and the calibration curves generated from the standards. The area normalization method can also be used for relative quantification.[1]

Conclusion

The reaction between octanoic acid and triethanolamine is a versatile esterification process that can be tailored to produce a range of ester products. The stoichiometry, controlled primarily by the molar ratio of the reactants, is the key to directing the synthesis towards the desired mono-, di-, or tri-octanoate ester. Careful control of reaction conditions such as temperature, pressure, and catalysis is crucial for achieving high conversion and selectivity. The analytical methods outlined provide the necessary tools for monitoring the reaction progress and characterizing the final products, enabling the development and optimization of processes for the synthesis of these valuable compounds.

References

Structural Elucidation of Octanoic Acid Triethanolamine Salt: A Technical Guide to NMR Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanoic acid triethanolamine salt is an ionic compound formed from the neutralization reaction between octanoic acid, a medium-chain fatty acid, and triethanolamine, a tertiary amine with three hydroxyl groups. This salt finds applications in various industries, including cosmetics, pharmaceuticals, and as a corrosion inhibitor, owing to its surfactant and emulsifying properties. A thorough understanding of its chemical structure is paramount for quality control, formulation development, and mechanistic studies. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such compounds in solution.

This technical guide provides an in-depth overview of the methodologies and data interpretation involved in the structural characterization of this compound using one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC) NMR spectroscopy.

Principle of NMR in Salt Formation Analysis

The formation of this compound involves the transfer of a proton (H⁺) from the carboxylic acid group of octanoic acid to the nitrogen atom of triethanolamine. This acid-base reaction results in the formation of the triethanolammonium cation and the octanoate anion.

This protonation and deprotonation induce significant changes in the electronic environment of the nuclei within both moieties, which are readily observable as shifts in the resonance frequencies (chemical shifts) in the NMR spectra. Specifically, the protonation of the nitrogen in triethanolamine leads to a deshielding effect on the adjacent protons and carbons, causing their signals to shift to a higher frequency (downfield). Conversely, the deprotonation of the carboxylic acid to a carboxylate anion results in a shielding effect on the carbonyl carbon.

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts

Table 1: Predicted ¹H NMR Data for this compound

| Assignment (Octanoate) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-8 (CH₃) | ~ 0.8 - 0.9 | Triplet | 3H |

| H-3 to H-7 (-(CH₂)₅-) | ~ 1.2 - 1.4 | Multiplet | 10H |

| H-2 (-CH₂COO⁻) | ~ 2.1 - 2.3 | Triplet | 2H |

| Assignment (Triethanolammonium) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -N⁺H- | Broad singlet | 1H | |

| -N⁺H-CH₂- | ~ 3.2 - 3.4 | Triplet | 6H |

| -CH₂-OH | ~ 3.8 - 4.0 | Triplet | 6H |

| -OH | Broad singlet | 3H |

Table 2: Predicted ¹³C NMR Data for this compound

| Assignment (Octanoate) | Predicted Chemical Shift (δ, ppm) |

| C-8 (CH₃) | ~ 14 |

| C-3 to C-7 (-(CH₂)₅-) | ~ 22 - 32 |

| C-2 (-CH₂COO⁻) | ~ 34 |

| C-1 (COO⁻) | ~ 180 |

| Assignment (Triethanolammonium) | Predicted Chemical Shift (δ, ppm) |

| -N⁺H-CH₂- | ~ 57 |

| -CH₂-OH | ~ 58 |

Experimental Protocols

The following are detailed methodologies for the key NMR experiments required for the structural elucidation of this compound.

Sample Preparation

-

Dissolution: Dissolve approximately 10-20 mg of the this compound sample in 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄). The choice of solvent is critical to avoid signal overlap with the analyte.

-

Internal Standard: Add a small amount of an internal standard, such as Trimethylsilylpropanoic acid (TSP) for D₂O or Tetramethylsilane (TMS) for organic solvents, to reference the chemical shifts (δ = 0.00 ppm).

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy

-

Instrument: 400 MHz (or higher) NMR Spectrometer

-

Pulse Program: Standard single-pulse sequence (e.g., zg30)

-

Number of Scans: 16-64 (depending on sample concentration)

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Spectral Width: 0-16 ppm

-

Temperature: 298 K

¹³C{¹H} NMR Spectroscopy

-

Instrument: 400 MHz (or higher) NMR Spectrometer

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30)

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2 seconds

-

Spectral Width: 0-200 ppm

-

Temperature: 298 K

2D COSY (Correlation Spectroscopy)

-

Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings within the molecule, revealing which protons are adjacent to each other.

-

Pulse Program: Standard COSY sequence (e.g., cosygpqf)

-

Number of Scans per Increment: 8-16

-

Number of Increments: 256-512 in the F1 dimension

-

Spectral Width: 0-16 ppm in both F1 and F2 dimensions

2D HSQC (Heteronuclear Single Quantum Coherence)

-

Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C).

-

Pulse Program: Standard HSQC sequence with gradient selection (e.g., hsqcedetgpsisp2.3)

-

Number of Scans per Increment: 16-32

-

Number of Increments: 128-256 in the F1 dimension

-

Spectral Width: 0-16 ppm (F2, ¹H) and 0-200 ppm (F1, ¹³C)

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key structural features and analytical workflows.

solubility of octanoic acid triethanolamine salt in organic solvents

An In-depth Technical Guide on the Solubility of Octanoic Acid Triethanolamine Salt in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as triethanolamine octanoate, is an ionic liquid and a surfactant of significant interest in various industrial and pharmaceutical applications. Its amphiphilic nature, arising from the combination of the hydrophobic octanoate moiety and the hydrophilic triethanolammonium headgroup, governs its self-assembly in solution and its effectiveness as an emulsifier, corrosion inhibitor, and formulation excipient. A critical physicochemical parameter dictating its utility is its solubility in organic solvents, which influences formulation design, drug delivery system development, and chemical process optimization.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in a range of organic solvents. It includes a summary of available solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Physicochemical Properties of this compound

This compound is formed through the neutralization reaction between octanoic acid (a medium-chain fatty acid) and triethanolamine (a tertiary amine and triol).

-

Appearance: Typically a colorless to pale yellow viscous liquid.[1]

-

Molecular Formula: C₁₄H₃₁NO₅

-

Molecular Weight: 293.42 g/mol

-

General Solubility Profile: The salt is known to be soluble in water and a variety of organic solvents, including alcohols, ethers, and ketones.[1] The presence of the hydroxyl groups on the triethanolamine cation contributes to its solubility in polar solvents, while the octanoate anion provides lipophilicity.

Solubility of this compound in Organic Solvents

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on the known properties of its constituent ions and related compounds, a qualitative and semi-quantitative solubility profile can be compiled. The following table summarizes the expected solubility of this compound in various organic solvents. It is important to note that this information is largely inferred and should be experimentally verified for specific applications.

| Organic Solvent | Solvent Type | Expected Solubility | Reference/Rationale |

| Methanol | Polar Protic | Miscible | Triethanolamine is miscible with methanol.[2][3] The salt is expected to retain high solubility. |

| Ethanol | Polar Protic | Miscible | Triethanolamine is miscible with ethanol.[2][3] The salt is expected to retain high solubility. |

| Isopropanol | Polar Protic | Soluble | Triethanolamine is miscible with isopropanol.[3] The salt is expected to be soluble. |

| Acetone | Polar Aprotic | Miscible | Triethanolamine is miscible with acetone.[2][3] The salt is expected to retain high solubility. |

| Ethyl Acetate | Moderately Polar Aprotic | Scarcely Soluble | The electrooxidation product of triethanolamine is reported to be scarcely soluble in ethyl acetate.[4] |

| Toluene | Non-polar Aromatic | Slightly Soluble | Triethanolamine is slightly soluble in benzene, a similar aromatic hydrocarbon. |

| n-Heptane | Non-polar Aliphatic | Slightly Soluble | Triethanolamine has very low solubility in n-heptane. |

| Chloroform | Polar Aprotic | Soluble | Triethanolamine is soluble in chloroform.[5] |

| Diethyl Ether | Slightly Polar Aprotic | Slightly Soluble | Triethanolamine is slightly soluble in diethyl ether.[2] |

Experimental Protocol for Determining Solubility

The following protocol provides a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent using the isothermal equilibrium method.

4.1. Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-performance liquid chromatograph (HPLC) with a suitable detector (e.g., UV or ELSD) or a calibrated UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.45 µm PTFE)

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24-48 hours is generally recommended, but the optimal time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).

-

-

Sample Collection and Preparation:

-

After reaching equilibrium, allow the suspension to settle for at least 2 hours in the thermostatic bath to allow the solid particles to sediment.

-

Carefully withdraw a known volume of the supernatant using a pre-heated/cooled pipette to the experimental temperature to avoid precipitation.

-

Immediately filter the collected supernatant through a syringe filter compatible with the organic solvent to remove any remaining solid particles.

-

Dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Concentration Analysis:

-

Quantify the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

For HPLC: Develop a method to separate and quantify the octanoate or triethanolamine ion. Prepare a calibration curve using standard solutions of known concentrations.

-

For UV-Vis Spectrophotometry: If the salt has a suitable chromophore, prepare a calibration curve by measuring the absorbance of standard solutions at the wavelength of maximum absorbance (λ_max).

-

-

Calculation of Solubility:

-

Calculate the concentration of the salt in the saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

4.3. Data Reporting

-

Report the solubility value along with the experimental temperature and the specific organic solvent used.

-

It is recommended to perform the experiment in triplicate and report the average solubility with the standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

The is a key parameter for its application in various fields. While comprehensive quantitative data remains scarce, this guide provides a foundational understanding of its solubility profile based on available information and the properties of its constituent ions. The provided experimental protocol offers a robust framework for researchers to determine precise solubility values in solvents relevant to their specific applications. Further experimental investigation is encouraged to build a more complete and quantitative database of the solubility of this versatile compound.

References

thermal stability of octanoic acid triethanolamine salt

An In-depth Technical Guide on the Thermal Stability of Octanoic Acid Triethanolamine Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as triethanolammonium octanoate, is an ionic salt formed from the neutralization reaction between octanoic acid, a medium-chain fatty acid, and triethanolamine, a tertiary amine and triol.[1] This compound possesses amphiphilic properties, with the octanoate ion providing a hydrophobic tail and the triethanolammonium cation a hydrophilic head, making it useful as a surfactant, emulsifier, and pH buffering agent in various formulations.[2] Its applications can be found in cosmetics, personal care products, metalworking fluids, and as a stabilizer in certain drug formulations.[3][4] Understanding the thermal stability of this salt is critical for determining its suitability in manufacturing processes, storage conditions, and in final product performance, particularly for applications involving heat.

This technical guide provides a comprehensive overview of the , including available quantitative data, detailed experimental protocols for thermal analysis, and a proposed thermal decomposition pathway.

Thermal Stability and Data

The has been investigated using thermogravimetric analysis (TGA). TGA measures the change in mass of a sample as a function of temperature, providing a clear profile of its decomposition.

Based on available data, the thermal decomposition of this compound begins at approximately 185°C.[1] Complete degradation of the salt occurs by 300°C.[1] For comparison, pure triethanolamine has been reported to begin decomposing at temperatures above 150°C. The thermal decomposition of triethanolamine-containing complexes often initiates with the removal of the ethanol (CH₂CH₂OH) groups.

Table 1: Summary of Thermal Decomposition Data for this compound

| Parameter | Temperature (°C) | Notes |

| Onset of Decomposition | ~185 | The temperature at which significant mass loss begins.[1] |

| Complete Degradation | by 300 | The temperature by which the sample has fully decomposed.[1] |

Experimental Protocols

The following sections describe standardized, yet generalized, methodologies for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to assess the .

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which the salt degrades and to quantify the mass loss at different stages of decomposition.

Instrumentation: A standard thermogravimetric analyzer.

Methodology:

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is accurately weighed and placed into a TGA pan (commonly alumina or platinum).

-

Instrument Setup:

-

The furnace is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

The initial temperature is set to ambient (e.g., 25°C).

-

-

Thermal Program:

-

The sample is heated from the initial temperature to a final temperature (e.g., 400°C) at a constant heating rate, typically 10°C/min.

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

-

Data Analysis:

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (T_onset), which is often calculated as the intersection of the baseline tangent and the tangent of the decomposition curve.

-

The temperatures corresponding to specific percentages of mass loss (e.g., 5%, 50%) are also determined.

-

The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of the maximum rates of decomposition.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting, crystallization, and decomposition, providing information on whether these processes are endothermic or exothermic.

Instrumentation: A standard differential scanning calorimeter.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in a DSC pan (usually aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

The instrument is calibrated for temperature and enthalpy using standard reference materials (e.g., indium).

-

-

Thermal Program:

-

The sample and reference are subjected to a controlled temperature program. A typical program involves:

-

Heating from ambient temperature to a temperature above the expected decomposition temperature (e.g., 350°C) at a constant rate (e.g., 10°C/min).

-

An isothermal hold at the final temperature may be included.

-

A cooling cycle back to ambient temperature at a controlled rate.

-

-

-

Data Analysis:

-

The DSC thermogram (heat flow vs. temperature) is analyzed to identify peaks corresponding to thermal events.

-

Endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition) are identified.

-

The onset temperature, peak temperature, and enthalpy (area under the peak) of each transition are calculated.

-

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the thermal analysis of this compound.

Caption: Workflow for Thermal Analysis.

Proposed Thermal Decomposition Pathway

While the precise decomposition mechanism for this compound has not been definitively established, a plausible pathway can be proposed based on the known thermal behavior of its constituent parts and related compounds. The decomposition likely proceeds through a combination of pathways, including the degradation of the triethanolamine cation and the decarboxylation of the octanoate anion.

The initial stages may involve the sequential loss of the hydroxyethyl groups from the triethanolammonium cation. This is a known decomposition route for triethanolamine complexes. Concurrently or at higher temperatures, the octanoate anion can undergo decarboxylation to yield carbon dioxide and a hydrocarbon.

Caption: Proposed Decomposition Pathway.

Conclusion

This compound exhibits moderate thermal stability, with decomposition initiating around 185°C. This characteristic is crucial for its handling and application in various industries. The provided experimental protocols offer a robust framework for researchers to conduct detailed thermal analyses, ensuring reproducible and comparable results. The proposed decomposition pathway, involving the degradation of both the cation and anion, serves as a logical model for understanding the chemical changes that occur upon heating. Further studies, such as TGA coupled with mass spectrometry or FTIR (TGA-MS/FTIR), would be beneficial to definitively identify the evolved gaseous products and further refine the decomposition mechanism. This foundational knowledge of its thermal properties enables professionals in drug development and other scientific fields to optimize formulations and processes, ensuring product stability and efficacy.

References

understanding the surfactant properties of fatty acid amine salts

An In-Depth Technical Guide on the Surfactant Properties of Fatty Acid Amine Salts

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core surfactant properties of fatty acid amine salts, their characterization through established experimental protocols, and their applications, particularly within the pharmaceutical and drug development sectors.

Introduction to Fatty Acid Amine Salts

Fatty acid amine salts are a class of cationic surfactants formed by the neutralization reaction between a fatty acid (the hydrophobic component) and an amine (the hydrophilic component). These amphiphilic molecules possess a long hydrocarbon tail derived from the fatty acid and a positively charged head group from the protonated amine. This unique structure allows them to orient themselves at interfaces, such as oil-water or air-water, thereby reducing surface or interfacial tension.[1][2][3]

The synthesis typically involves the direct reaction of fatty acids with ammonia or various amines (primary, secondary, or tertiary).[1][4] The resulting amine salts can be classified based on the number of alkyl groups attached to the nitrogen atom, leading to primary, secondary, tertiary, and quaternary ammonium salts.[5] Their ability to act as emulsifiers, wetting agents, and corrosion inhibitors makes them valuable in numerous industrial applications, including drug delivery.[1][3][6]

Core Surfactant Properties: A Quantitative Overview

The efficacy of a surfactant is defined by several key quantitative parameters. These properties dictate the behavior of fatty acid amine salts in solution and their suitability for specific applications.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant above which aggregates, known as micelles, begin to form in the bulk solution.[7][8][9] Below the CMC, surfactant molecules exist individually or adsorb at interfaces. Once the CMC is reached, the surface is saturated, and any additional surfactant molecules self-assemble into micelles.[7][10] This is a crucial parameter as many physical properties of the surfactant solution, such as surface tension and conductivity, show a sharp change at the CMC.[7][8] A lower CMC value indicates a more efficient surfactant, as less of it is needed to initiate micellization and achieve the maximum reduction in surface tension.[9][10]

Table 1: Critical Micelle Concentration (CMC) of Representative Cationic Surfactants

| Surfactant | Chemical Structure | CMC (mol/L) at 25°C |

|---|---|---|

| Decyltrimethylammonium bromide | C₁₀H₂₁N(CH₃)₃Br | 0.065[7] |

| Dodecyltrimethylammonium bromide | C₁₂H₂₅N(CH₃)₃Br | 0.016[7] |

| Hexadecyltrimethylammonium bromide (CTAB) | C₁₆H₃₃N(CH₃)₃Br | 0.00092[7] |

Note: Data for specific fatty acid amine salts can vary based on chain length, amine headgroup, and counter-ion. The listed values for quaternary ammonium salts are representative of cationic surfactant behavior.

Surface Tension Reduction

Surfactants function by adsorbing at the air-water interface, disrupting the cohesive energy between water molecules and thus lowering the surface tension.[11][12] As the concentration of the fatty acid amine salt increases, the surface tension of the solution decreases progressively until the CMC is reached.[7][10] Beyond the CMC, the surface tension remains relatively constant at its minimum value because the interface is saturated with surfactant molecules.[7][8][10]

Table 2: Surface Tension of Cationic Surfactant Solutions at CMC

| Surfactant | Surface Tension at CMC (mN/m) |

|---|---|

| Dodecylammonium chloride | ~ 30 |

| Hexadecyltrimethylammonium bromide (CTAB) | ~ 36 |

Note: These are approximate values. Actual surface tension depends on purity, temperature, and pH.

Hydrophilic-Lipophilic Balance (HLB)

The Hydrophilic-Lipophilic Balance (HLB) is an empirical scale from 0 to 20 that quantifies the degree to which a surfactant is hydrophilic or lipophilic.[13] It is calculated based on the molecular weight of the hydrophilic and lipophilic portions of the molecule.[13] A low HLB value (1-6) indicates a more lipophilic (oil-soluble) surfactant, suitable for creating water-in-oil (W/O) emulsions.[13] A high HLB value (8-18) signifies a more hydrophilic (water-soluble) surfactant, ideal for oil-in-water (O/W) emulsions, solubilization, and detergency.[13]

Table 3: HLB Values and Corresponding Applications

| HLB Range | Application |

|---|---|

| 3 - 6 | W/O Emulsifier[13] |

| 7 - 9 | Wetting and Spreading Agent[13] |

| 8 - 16 | O/W Emulsifier[13] |

| 13 - 16 | Detergent[13] |

| 16 - 18 | Solubilizer or Hydrotrope[13] |

Note: While originally developed for non-ionic surfactants, the HLB concept is extended to ionic surfactants, which often have higher calculated values due to the strong hydrophilicity of the charged headgroup.[14]

Experimental Protocols for Surfactant Characterization

Accurate characterization of surfactant properties is essential for research and formulation development. The following sections detail the standard methodologies.

Measurement of Critical Micelle Concentration (CMC)

Several methods are employed to determine the CMC, each relying on the detection of the sharp change in a solution's physical property at the point of micellization.[8]

Methodologies:

-

Surface Tension Method: This is the most common method. The surface tension of a series of surfactant solutions of increasing concentration is measured using a tensiometer. A plot of surface tension versus the logarithm of the surfactant concentration is generated. The plot typically shows two linear regions. The CMC is determined from the intersection point of these two lines, which corresponds to the concentration at which the surface tension stops decreasing significantly.[9][15]

-

Conductivity Method: This method is suitable for ionic surfactants like fatty acid amine salts. The electrical conductivity of the solutions is measured as a function of surfactant concentration. Below the CMC, conductivity increases linearly with concentration. Above the CMC, the rate of increase slows down because the micelles have a lower mobility than the individual ions. The break in the conductivity versus concentration plot indicates the CMC.[8]

-

Fluorescence Probe Method: This highly sensitive method uses a hydrophobic fluorescent probe (e.g., pyrene) that partitions into the hydrophobic core of the micelles once they form. This change in the microenvironment of the probe leads to a distinct change in its fluorescence spectrum or intensity. Plotting this change against surfactant concentration allows for the determination of the CMC.[15]

Caption: Workflow for determining the Critical Micelle Concentration (CMC).

Measurement of Surface Tension

Force tensiometry is a primary technique for directly measuring the surface and interfacial tension of liquids.[16]

Methodologies:

-

Wilhelmy Plate Method: A thin plate, typically made of platinum, is suspended from a sensitive balance and brought into contact with the liquid surface. The force required to pull the plate from the surface against the liquid's surface tension is measured. It is considered a simple and accurate method for determining the static surface tension.[17]

-

Du Noüy Ring Method: This technique uses a platinum ring that is immersed in the liquid and then slowly pulled through the interface. The force required to detach the ring from the liquid surface is measured. This maximum force is directly related to the surface tension of the liquid.[17][18] This method is well-established and standardized for both surface and interfacial tension measurements.[17]

Caption: The basic principle of measuring surface tension via force tensiometry.

Calculation of Hydrophilic-Lipophilic Balance (HLB)

The HLB value can be calculated using different methods depending on the surfactant's chemical structure.

Methodologies:

-

Griffin's Method: Primarily for non-ionic surfactants, this method is based on the weight percentage of the hydrophilic portion of the molecule.

-

Formula: HLB = 20 * (Mh / M)

-

Where Mh is the molecular mass of the hydrophilic part and M is the molecular mass of the entire molecule.[13]

-

-

-

Davies' Method: This method is more versatile and can be applied to ionic surfactants. It calculates an HLB value based on group numbers assigned to different chemical groups within the molecule.[13]

-

Formula: HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)

-

Each functional group (e.g., -OH, -COO⁻, -(CH₂)⁻) is assigned a specific number.

-

-

Caption: Logical relationship for calculating HLB using Davies' group contribution method.

Applications in Drug Development

The unique properties of fatty acid amine salts make them highly valuable in the pharmaceutical industry, particularly for overcoming challenges related to drug solubility and delivery.

-

Solubilization and Emulsification: Many active pharmaceutical ingredients (APIs) are poorly soluble in water, which limits their bioavailability. Fatty acid amine salts can encapsulate these hydrophobic drugs within the core of their micelles, effectively solubilizing them in aqueous formulations.[19] Their high HLB values make them excellent emulsifying agents for creating stable oil-in-water emulsions, which are common in parenteral and oral drug formulations.[20]

-

Drug Delivery Systems: These surfactants are integral components in advanced drug delivery systems. They are used to formulate nanoparticles and other nanocarriers that can protect the drug from degradation and deliver it to a specific target site.[6][19][21] For instance, fatty-amine-conjugated protein nanoparticles have been developed for the targeted delivery of anticancer drugs.[19][21]

-

Enhanced Drug Absorption: By reducing interfacial tension and interacting with biological membranes, fatty acid amine salts can enhance the permeability and absorption of drugs across the gastrointestinal tract or other biological barriers.[22][23] Covalently attaching fatty acid chains to peptide or protein drugs (acylation) can also prolong their plasma half-life by enabling binding to serum albumin.[22][23]

Caption: Mechanism of drug solubilization by fatty acid amine salt micelles.

References

- 1. Fatty Amines [evonik.com]

- 2. Application of Surfactants - Fatty Amine - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 3. The Essential Roles of Fatty Amines in Modern Industry - Engineer Fix [engineerfix.com]

- 4. Fatty amine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. What Are Fatty Amines Used for in Medicine? - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 8. justagriculture.in [justagriculture.in]

- 9. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 10. Critical micelle formation concentration explained - DataPhysics Instruments [dataphysics-instruments.com]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 14. colloidmueg.weebly.com [colloidmueg.weebly.com]

- 15. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 16. nanoscience.com [nanoscience.com]

- 17. Tensiometer (surface tension) - Wikipedia [en.wikipedia.org]

- 18. Tensiometry | Measurement of Tension | EAG Laboratories [eag.com]

- 19. researchgate.net [researchgate.net]

- 20. Hydrophiliclipophilic balance: Significance and symbolism [wisdomlib.org]

- 21. scribd.com [scribd.com]

- 22. Fatty acids as therapeutic auxiliaries for oral and parenteral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formulations - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties and Synthesis of Triethanolamine Octanoate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed overview of the physicochemical properties of octanoic acid triethanolamine salt (triethanolamine octanoate). It outlines the molecular characteristics of the precursor molecules, octanoic acid and triethanolamine, and the resulting salt. A standardized experimental protocol for the synthesis and purification of triethanolamine octanoate is presented. Furthermore, this guide includes illustrative data and logical workflows relevant to professionals in drug development, highlighting the compound's characteristics in a structured format.

Core Physicochemical Properties

The formation of this compound is an acid-base reaction between octanoic acid, a medium-chain fatty acid, and triethanolamine, a tertiary amine and triol. The carboxylic acid group of octanoic acid donates a proton to the nitrogen atom of triethanolamine, forming an ionic bond.

Reaction: C₈H₁₆O₂ (Octanoic Acid) + C₆H₁₅NO₃ (Triethanolamine) → [CH₃(CH₂)₆COO]⁻[N(CH₂CH₂OH)₃H]⁺

The resulting salt, triethanolamine octanoate, combines the properties of both precursors, making it a subject of interest for various applications, including as an emulsifier or for enhancing the solubility and permeation of active pharmaceutical ingredients (APIs).

Table 1: Molecular Formula and Weight of Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| Octanoic Acid | C₈H₁₆O₂ | 144.21[1][2][3][4] |

| Triethanolamine | C₆H₁₅NO₃ | 149.19[5][6][7][8] |

| Triethanolamine Octanoate | C₁₄H₃₁NO₅ | 293.40 |

Experimental Protocol: Synthesis and Purification

This section details a standard laboratory procedure for the synthesis of triethanolamine octanoate.

Objective: To synthesize triethanolamine octanoate via an acid-base neutralization reaction and purify the final product.

Materials:

-

Octanoic Acid (≥99% purity)

-

Triethanolamine (≥99% purity)

-

Ethanol (95%, ACS Grade)

-

Drying Agent (e.g., anhydrous Magnesium Sulfate)

-

Rotary Evaporator

-

Magnetic Stirrer and Stir Bar

-

pH Meter or pH indicator strips

-

Standard laboratory glassware

Methodology:

-

Stoichiometric Calculation: Calculate the molar equivalents of octanoic acid and triethanolamine. For a 1:1 molar ratio, use 144.21 g of octanoic acid for every 149.19 g of triethanolamine.

-

Dissolution: In a 500 mL Erlenmeyer flask, dissolve 0.1 mol (14.42 g) of octanoic acid in 100 mL of 95% ethanol.

-

Reaction: Place the flask on a magnetic stirrer. Slowly add 0.1 mol (14.92 g) of triethanolamine to the solution dropwise while stirring continuously. The reaction is exothermic; control the addition rate to maintain the temperature below 40°C.

-

Neutralization Check: After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature. Check the pH of the solution, aiming for a neutral pH (≈7.0). If the solution is acidic, add triethanolamine dropwise. If basic, add octanoic acid.

-

Solvent Removal: Transfer the resulting solution to a round-bottom flask and remove the ethanol using a rotary evaporator at 50°C under reduced pressure.

-

Purification & Drying: The resulting viscous liquid is the triethanolamine octanoate salt. If residual water is a concern, dissolve the product in a minimal amount of a suitable organic solvent, add a drying agent like anhydrous magnesium sulfate, filter, and remove the solvent again via rotary evaporation.

-

Characterization: Confirm the product structure and purity using techniques such as FTIR (Fourier-Transform Infrared Spectroscopy) and NMR (Nuclear Magnetic Resonance) spectroscopy.

Visualization of Workflows and Pathways

Diagram 1: Synthesis and Purification Workflow

The following diagram illustrates the logical flow of the experimental protocol described above.

Diagram 2: Hypothetical Drug Permeation Pathway

For drug development professionals, a key application of such a salt could be in topical or transdermal formulations. The following diagram illustrates a hypothetical mechanism where triethanolamine octanoate acts as a permeation enhancer.

Quantitative Data for Formulation Science

The utility of triethanolamine octanoate in drug development can be assessed by its effect on the solubility and permeation of an API. The table below presents hypothetical data for a poorly water-soluble drug, "API-X".

Table 2: Comparative Performance of API-X Formulation

| Formulation | API-X Solubility in Water (mg/mL) | Permeation Flux through Membrane (µg/cm²/hr) |

| API-X alone | 0.05 | 1.2 |

| API-X with 2% Triethanolamine Octanoate | 1.50 | 8.5 |

| API-X with 5% Triethanolamine Octanoate | 4.25 | 22.3 |

References

- 1. Octanoic acid [webbook.nist.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. materials.alfachemic.com [materials.alfachemic.com]

- 4. Octanoic acid CAS 124-07-2 | 800192 [merckmillipore.com]

- 5. Triethanolamine [webbook.nist.gov]

- 6. thomassci.com [thomassci.com]

- 7. calpaclab.com [calpaclab.com]

- 8. chemnet.com [chemnet.com]

An In-depth Technical Guide to Octanoic Acid Triethanolamine Salt for Researchers and Drug Development Professionals

CAS Number: 22919-56-8

This technical guide provides a comprehensive overview of octanoic acid triethanolamine salt, a compound of interest for researchers, scientists, and drug development professionals. This document covers its chemical properties, synthesis, analytical methods, and potential therapeutic applications, with a focus on its emerging role in pharmaceutical formulations.

Chemical and Physical Properties

This compound is an ionic compound formed from the neutralization reaction between octanoic acid (a medium-chain fatty acid) and triethanolamine (a tertiary amine and triol).[1] This salt combines the hydrophobic nature of the octanoate component with the hydrophilic and pH-buffering characteristics of the triethanolammonium cation.[1]

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| CAS Number | 22919-56-8[2] |

| Molecular Formula | C₁₄H₃₁NO₅[1] |

| Molecular Weight | 293.40 g/mol [1] |

| Appearance | Colorless to pale yellow liquid[1][2] |

| Solubility | Soluble in water and many organic solvents, including alcohols and ketones.[1][2] |

| Stability | Generally stable under normal conditions.[1][2] |

Synthesis and Manufacturing

The synthesis of this compound is a straightforward acid-base neutralization reaction.

Experimental Protocol: Synthesis of this compound

Materials:

-

Octanoic acid (CAS No: 124-07-2)

-

Triethanolamine (CAS No: 102-71-6)

-

Anhydrous ethanol (optional, as a solvent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator (if a solvent is used)

Procedure:

-

In a round-bottom flask, combine equimolar amounts of octanoic acid and triethanolamine. If a solvent is desired for better mixing, anhydrous ethanol can be used.

-

Stir the mixture at a controlled temperature, for example, 60°C, for a period of 2 to 4 hours to ensure the reaction goes to completion.

-

If a solvent was used, it is removed under reduced pressure using a rotary evaporator to yield the final product.

-

The final product is a colorless to pale yellow liquid.

Analytical Methods for Quality Control

Several analytical techniques can be employed to confirm the identity, purity, and structure of the synthesized salt.

Table 2: Analytical Methods for this compound

| Analytical Technique | Purpose | Key Observations |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Structural Confirmation | Disappearance of the broad O-H stretching vibration of the carboxylic acid in octanoic acid. Appearance of characteristic absorption bands for the carboxylate anion and the protonated amine.[1] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural Confirmation and Purity Assessment | Characteristic shifts in the proton and carbon signals of both the octanoate and triethanolammonium ions upon salt formation. Purity can be assessed by the absence of signals from the starting materials.[1] |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Quantification of residual starting materials or other impurities. |

| Mass Spectrometry (MS) | Molecular Identification | Provides the mass-to-charge ratio (m/z) to confirm the molecular weight and elemental composition.[1] |

Applications in Research and Drug Development

While this compound has established uses in the cosmetics and industrial sectors as an emulsifier, surfactant, and corrosion inhibitor, its potential in pharmaceutical applications is an area of growing interest.[2]

Potential Therapeutic Application in Essential Tremor